![molecular formula C20H16N4OS B2595247 1-Fenil-2-((3-(p-tolil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)etanona CAS No. 852376-07-9](/img/structure/B2595247.png)
1-Fenil-2-((3-(p-tolil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure contributes to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Its pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Compounds with similar structures, such as triazolothiadiazines, have been found to interact with various enzymes, including carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various biological processes, including fluid balance and nerve impulse transmission, respectively .
Mode of Action
The exact mode of action of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone It is known that similar compounds can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Similar compounds have shown a wide range of biological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with suitable electrophiles to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and metal-mediated reactions can be employed to enhance the efficiency of the process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]quinoxalin-6-yl)thio)ethanone
- 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyrimidin-6-yl)thio)ethanone
- 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]thiadiazol-6-yl)thio)ethanone
Uniqueness
1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is unique due to the specific arrangement of its triazole and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-7-9-16(10-8-14)20-22-21-18-11-12-19(23-24(18)20)26-13-17(25)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJAQDXKIKHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2595167.png)
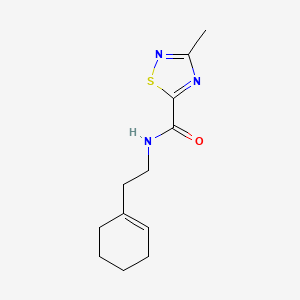
![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)
![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)
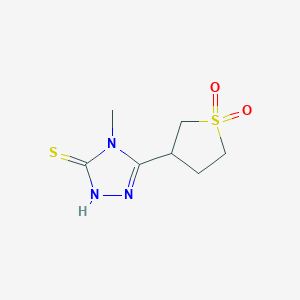
![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2595175.png)
![5-Methyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2595176.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide](/img/structure/B2595179.png)
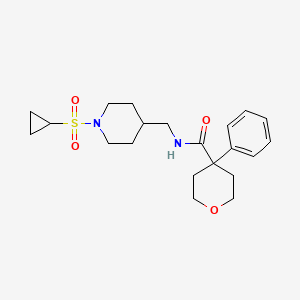
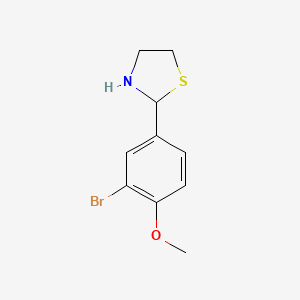
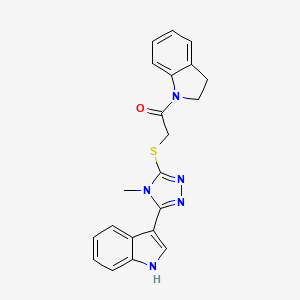
![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)
